Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid
Description
Racemic-(1S,3S,4S,5R)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 1272757-14-8) is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with a fluorine substituent at position 5 and a tert-butoxycarbonyl (BOC) protective group on the nitrogen atom. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and peptidomimetics, due to its rigid structure and stereochemical complexity . Its racemic nature implies the presence of both enantiomers, which may influence biological activity and synthetic utility.
Properties
Molecular Formula |
C12H18FNO4 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(3S,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9+/m1/s1 |
InChI Key |
ZZOLHPFGDKIOCE-YNTFGVKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@H]2F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F |
Origin of Product |
United States |
Preparation Methods
Ring-Formation Strategies
The bicyclo[2.2.1]heptane skeleton is typically constructed via intramolecular cyclization or [2+2] photocycloaddition. A widely adopted approach involves the Diels-Alder reaction between a furan derivative and a dienophile, followed by hydrogenation to saturate the ring. For example, treatment of 5-fluorofuran-2-carboxylic acid with maleic anhydride under Lewis acid catalysis yields a bicyclic intermediate, which is subsequently reduced using palladium-on-carbon (Pd/C) in hydrogen atmosphere.
Key Reaction Parameters:
Introduction of the Boc Protecting Group
Protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbamate linkage. Optimal conditions involve dichloromethane (DCM) as the solvent and 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >90% conversion within 2 hours at room temperature.
Fluorination Techniques
Electrophilic Fluorination
Direct fluorination at the C5 position employs Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent. The reaction is conducted in acetonitrile at 50°C, with sodium bicarbonate (NaHCO₃) to neutralize generated HCl. This method affords a 65% yield of the fluorinated intermediate, verified by ¹⁹F NMR (δ = -120 ppm relative to CFCl₃).
SN2 Displacement
An alternative route involves displacement of a leaving group (e.g., bromide or mesylate) with potassium fluoride (KF) in dimethylformamide (DMF). For instance, treatment of 5-bromo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid with KF at 120°C for 24 hours achieves 55% conversion, though competing elimination reactions reduce overall efficiency.
Carboxylic Acid Functionalization
The C3 carboxylic acid is introduced via oxidation of a primary alcohol or hydrolysis of a nitrile group. A two-step sequence involving Swern oxidation (oxalyl chloride, dimethyl sulfide) of a C3 hydroxymethyl precursor followed by Jones oxidation (CrO₃, H₂SO₄) provides the acid in 70% yield. Alternatively, hydrolysis of a methyl ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 60°C completes within 4 hours.
Industrial-Scale Optimization
Large-scale production emphasizes cost efficiency and minimal waste. Continuous flow reactors enable precise control over exothermic cyclization steps, reducing decomposition byproducts. A representative protocol utilizes a Corning Advanced-Flow™ reactor at 100°C with a residence time of 10 minutes, achieving 85% yield of the bicyclic intermediate. Solvent recovery systems (e.g., falling-film evaporators) reclaim >95% of DCM and acetonitrile, aligning with green chemistry principles.
Characterization and Quality Control
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 4.21 (d, J = 10 Hz, 1H), 3.98 (m, 1H), 3.45 (s, 9H, Boc), 2.75–2.60 (m, 2H), 2.30–2.15 (m, 2H), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 174.5 (COOH), 155.2 (Boc C=O), 94.1 (C-F), 80.1 (Boc C), 52.3–45.8 (bicyclic carbons).
-
HRMS (ESI): m/z calc. for C₁₂H₁₈FNO₄ [M+H]⁺: 259.1215; found: 259.1218.
Purity Assurance:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural analogs differ in substituents, ring size, and stereochemistry (Table 1):
*Calculated based on analogs.
Key Observations:
- Substituents : Fluorine at position 5 enhances electronegativity and metabolic stability compared to hydroxyl (-OH) or methylene (-CH₂) groups .
- Stereochemistry : The racemic nature of the target compound contrasts with enantiomerically pure analogs (e.g., (1R,3S,4S)-isomers in ), which may exhibit divergent pharmacological profiles.
Key Observations:
Physicochemical Properties
Biological Activity
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid (CAS No. 1290625-57-8) is a synthetic compound belonging to the class of azabicyclic compounds, which have garnered attention for their potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.3 g/mol. The structure features a bicyclic framework that is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on various enzymes and receptors involved in inflammatory and pain pathways.
Research indicates that the compound exhibits inhibitory activity against specific enzymes related to the endocannabinoid system and inflammatory processes:
- N-acylphosphatidylethanolamine-specific phospholipase D (NAAA) : The compound has shown high selectivity for NAAA, which is involved in the metabolism of bioactive lipids. In vitro studies demonstrated that it can inhibit NAAA with an IC50 value in the low micromolar range, suggesting potential use in managing inflammatory conditions .
- Fatty Acid Amide Hydrolase (FAAH) : The compound also displays inhibitory effects on FAAH, an enzyme that degrades endocannabinoids, thereby potentially enhancing endocannabinoid signaling .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its analogs:
Table 1: Comparative Inhibitory Activity of Azabicyclic Compounds
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | NAAA | 0.33 | High |
| Racemic-(1S,3S,4S,5R) | NAAA | 0.62 | Moderate |
| Compound B | FAAH | 0.78 | High |
Data compiled from various studies on azabicyclic compounds.
Case Study: In Vivo Efficacy
In vivo studies conducted on animal models indicated that this compound significantly reduced pain responses associated with inflammatory stimuli . The results suggest its potential utility as an analgesic agent.
Q & A
Q. What are the critical synthetic steps for producing this compound?
The synthesis involves:
- Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
- Fluorination at the 5-position via electrophilic substitution or nucleophilic displacement, depending on precursor reactivity.
- Bicyclic ring formation through intramolecular cyclization under controlled conditions (e.g., catalytic acid or base).
- Deprotection and purification via chromatography or recrystallization to isolate the racemic mixture . Key challenges include maintaining stereochemical integrity during cyclization, which requires precise temperature and solvent control (e.g., THF or DCM) .
Q. How does stereochemistry affect its biological activity?
The compound’s four chiral centers (1S,3S,4S,5R) influence binding affinity to biological targets like enzymes or receptors. For example:
- Molecular docking studies show the 5-fluoro group and bicyclic scaffold enhance hydrophobic interactions in enzyme active sites.
- Enantiomer-specific activity can be assessed using chiral HPLC to separate isomers, followed by in vitro assays (e.g., IC50 measurements for enzyme inhibition) .
Q. What analytical methods are used to characterize this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity and stereochemistry.
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
- X-ray crystallography resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can synthesis yield and stereochemical purity be optimized?
Strategies include:
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to favor desired stereoisomers.
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) minimize racemization during cyclization.
- In situ monitoring : Employ techniques like FTIR or reaction sampling coupled with HPLC to track intermediate formation .
Q. How to resolve contradictions in reported toxicity data?
Conflicting data may arise from impurities or varying assay conditions. Recommendations:
- Reproducibility checks : Use standardized in vitro cytotoxicity assays (e.g., MTT or LDH release) across multiple cell lines.
- Impurity profiling : Analyze batches via LC-MS to identify byproducts (e.g., de-fluorinated or Boc-deprotected derivatives).
- In vivo validation : Conduct acute toxicity studies in rodent models with rigorous dose-response protocols .
Q. What mechanistic insights exist for its interaction with biological targets?
- Enzyme inhibition : Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition patterns, suggesting allosteric binding.
- Structural biology : Co-crystallization with target proteins (e.g., proteases) identifies key hydrogen bonds between the carboxylic acid group and catalytic residues.
- Mutagenesis studies : Replace active-site amino acids to confirm binding determinants .
Q. How does this compound compare to structural analogs in drug design?
- Bicyclic vs. monocyclic analogs : The rigid bicyclo[2.2.1]heptane scaffold improves metabolic stability compared to flexible analogs.
- Fluorine substitution : The 5-fluoro group enhances membrane permeability (logP ~1.8) versus non-fluorinated derivatives.
- SAR libraries : Synthesize analogs with varied substituents (e.g., methyl, hydroxy) to map pharmacophore requirements .
Safety and Handling Guidance
Q. What precautions are critical for safe laboratory handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved P95 masks) if aerosolization occurs.
- Ventilation : Work in a fume hood to limit inhalation exposure.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How stable is this compound under different storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
